molecular formula C11H12N4S B2885941 N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide CAS No. 865660-17-9

N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide

Cat. No. B2885941
CAS RN: 865660-17-9
M. Wt: 232.31
InChI Key: VTCFLZAVRDMBLY-MDWZMJQESA-N
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Description

“N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” is a chemical compound with the molecular formula C11H12N4S . It has a molecular weight of 232.31 .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” are not available, it’s known that pyrimidines undergo nucleophilic aromatic substitution (SNAr) reactions . This is a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

“N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” has a molecular weight of 232.31 . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

DNA Recognition and Gene Expression Control

  • N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers, are programmed to target specific DNA sequences in the minor groove of DNA, thereby controlling gene expression. These compounds are under investigation as potential medicinal agents for diseases like cancer due to their ability to recognize sequences rich in A/T and T/A base pairs with high specificity (Chavda et al., 2010).

Synthesis of Thieno[2,3-d]pyrimidines

  • The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for the synthesis of thieno[2,3-d]pyrimidines. This method showed efficient synthesis of various derivatives, indicating the compound's utility in creating diverse chemical structures (Davoodnia et al., 2009).

Non-Aqueous Capillary Electrophoresis

  • N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide has been utilized in the development of nonaqueous capillary electrophoretic separation methods. This involves the separation of related substances, demonstrating the compound's utility in analytical chemistry for quality control and substance identification (Ye et al., 2012).

Antibacterial and Bactericidal Activities

  • Research has shown that co-presenting non-antibiotic drugs and pyrimidinethiol on gold nanoparticles can generate broad-spectrum antibacterial and bactericidal activities against superbugs. This indicates the potential of using N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide derivatives in developing new antibacterial materials to treat resistant bacterial infections (Zhao et al., 2013).

Bimetallic Composite Catalysts

  • The compound has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showing high activity in the Suzuki reaction in aqueous media. This application presents an innovative approach to synthesizing heterobiaryls containing furyl and thienyl rings, demonstrating the compound's versatility in catalysis and organic synthesis (Bumagin et al., 2019).

properties

IUPAC Name

N,N-dimethyl-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-15(2)8-13-11-12-6-5-9(14-11)10-4-3-7-16-10/h3-8H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFLZAVRDMBLY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide

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